1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride
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Overview
Description
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride is a complex organic compound with the molecular formula C₁₁H₂₂ClN₂O₄ and a molecular weight of 281.76 g/mol This compound is characterized by its unique structure, which includes an azetidine ring, amino group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride typically involves multiple steps:
Formation of tert-butyl ester: The reaction of tert-butyl esters with appropriate reagents such as thionyl chloride (SOCl₂) at room temperature can yield acid chlorides.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors under basic conditions.
Introduction of amino group: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Halides, nucleophiles, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-aminoazetidine: Similar structure with a Boc-protected amino group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring with a tert-butyl ester group.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4;/h5-7,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXBCOOTMVQFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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